molecular formula C19H25N3O2S B12163287 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B12163287
M. Wt: 359.5 g/mol
InChI Key: QKQOEFZKCVWCMU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-2-yl ethyl group and a 2,5-dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-[2-(pyridin-2-yl)ethyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination bonds. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)piperazine: A structurally similar compound with a pyridine ring attached to a piperazine ring.

    2,5-Dimethylbenzenesulfonamide: Contains the 2,5-dimethylbenzenesulfonyl group but lacks the piperazine and pyridine moieties.

Uniqueness

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the piperazine and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C19H25N3O2S/c1-16-6-7-17(2)19(15-16)25(23,24)22-13-11-21(12-14-22)10-8-18-5-3-4-9-20-18/h3-7,9,15H,8,10-14H2,1-2H3

InChI Key

QKQOEFZKCVWCMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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